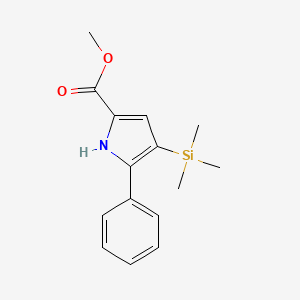

Methyl 5-phenyl-4-(trimethylsilyl)-1H-pyrrole-2-carboxylate

Description

Methyl 5-phenyl-4-(trimethylsilyl)-1H-pyrrole-2-carboxylate is a pyrrole-based heterocyclic compound featuring a phenyl group at position 5, a trimethylsilyl (TMS) group at position 4, and a methyl ester at position 2. Pyrroles are electron-rich aromatic systems with applications in pharmaceuticals, agrochemicals, and materials science. The compound’s structural uniqueness lies in its substitution pattern, which combines electron-donating (TMS) and electron-withdrawing (ester) groups, creating a polarized electronic environment.

Properties

CAS No. |

918827-40-4 |

|---|---|

Molecular Formula |

C15H19NO2Si |

Molecular Weight |

273.40 g/mol |

IUPAC Name |

methyl 5-phenyl-4-trimethylsilyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C15H19NO2Si/c1-18-15(17)12-10-13(19(2,3)4)14(16-12)11-8-6-5-7-9-11/h5-10,16H,1-4H3 |

InChI Key |

XSPOMVNGYHZENS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(N1)C2=CC=CC=C2)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Suzuki Coupling Reaction

One effective method for synthesizing this compound is through a Suzuki coupling reaction. This involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.

-

- Aryl halide (e.g., bromopyrrole)

- Boronic acid

- Palladium catalyst (Pd(PPh₃)₄)

- Base (e.g., potassium carbonate)

-

- Solvent: Dioxane or DMF

- Temperature: 90 °C

- Time: Approximately 5 hours

Yield: Typically around 71% after purification via flash chromatography.

Example Reaction:

A mixture of bromopyrrole and the appropriate boronic acid is stirred under an argon atmosphere with the palladium catalyst and base until completion, monitored by thin-layer chromatography (TLC).

Direct Silylation Method

An alternative method is direct silylation of the pyrrole derivative to introduce the trimethylsilyl group.

-

- Pyrrole derivative

- Trimethylsilyl chloride (TMS-Cl)

- Base (e.g., sodium hydride or triethylamine)

-

- Solvent: Anhydrous DMF or similar

- Temperature: Room temperature to slightly elevated temperatures

- Time: Several hours until complete conversion is achieved

Yield: Varies but can reach up to 85% under optimized conditions.

Example Reaction:

The pyrrole is treated with trimethylsilyl chloride in the presence of a base to facilitate the silylation, followed by purification.

Carboxylation Method

Carboxylation reactions can also be employed to synthesize this compound.

-

- Pyrrole derivative

- Carbon dioxide or a carboxylic acid derivative

- Catalyst (if necessary)

-

- Solvent: Acetonitrile or other suitable solvents

- Temperature: Varies based on the specific reaction setup

Yield: Generally around 60% to 75%, depending on conditions.

Example Reaction:

The pyrrole is reacted with carbon dioxide under pressure in the presence of a catalyst to form the carboxylate ester.

Comparative Analysis of Methods

| Method | Yield (%) | Complexity | Reaction Time |

|---|---|---|---|

| Suzuki Coupling | ~71 | Moderate | ~5 hours |

| Direct Silylation | ~85 | Low | Several hours |

| Carboxylation | ~60-75 | Moderate | Varies |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenyl-4-(trimethylsilyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

Oxidation: Pyrrole derivatives with oxidized functional groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Compounds with various functional groups replacing the trimethylsilyl group.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Pyrrole derivatives, including methyl 5-phenyl-4-(trimethylsilyl)-1H-pyrrole-2-carboxylate, have shown promising antibacterial properties. Research indicates that pyrrole compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The structural modifications in pyrrole derivatives significantly affect their biological activities, enhancing their efficacy against resistant strains of bacteria.

Antituberculosis Agents

Recent studies have highlighted the potential of pyrrole-2-carboxamide derivatives as effective inhibitors against Mycobacterium tuberculosis. These derivatives exhibit significant anti-tuberculosis activity, with some compounds demonstrating low cytotoxicity and high potency against drug-resistant strains . The design of these compounds often involves structure-guided strategies that optimize their interaction with specific bacterial targets.

Agrochemical Applications

Insecticidal Properties

Pyrrole derivatives are increasingly being explored for their insecticidal activities. Studies have reported that certain methyl pyrrole compounds exhibit significant insecticidal effects against pests such as the cotton leafworm, Spodoptera littoralis. The synthesis of these compounds through environmentally friendly methods enhances their appeal in agricultural applications . The incorporation of pyrrole moieties into pesticide formulations could lead to more effective pest control strategies.

Material Science

Semiconducting and Fluorescent Materials

The unique electronic properties of pyrrole derivatives make them suitable for applications in material science, particularly in the development of semiconductors and fluorescent materials. Research indicates that certain pyrrole-based compounds can be utilized in organic light-emitting diodes (OLEDs) and other electronic devices due to their favorable charge transport properties .

Synthesis Techniques

The synthesis of this compound typically involves various organic reactions, including the Suzuki-Miyaura coupling reaction and phase transfer catalysis. These methods allow for efficient production while minimizing environmental impact. For example, phase transfer catalysts have been shown to enhance reaction rates and yields significantly .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 5-phenyl-4-(trimethylsilyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Yield :

- The TMS group in the target compound may hinder coupling efficiency compared to smaller substituents (e.g., SCH3 or aryl groups in and ). Bulky groups like SEM (in 3b) or TMS likely require optimized catalytic systems (e.g., Pd/phosphine ligands) to prevent steric clashes during cross-coupling .

- Electron-withdrawing groups (e.g., Cl in 2k) increase reaction yields (81% vs. 48% for 2m with an acetyl group), suggesting electronic modulation of catalytic cycles .

Physical Properties: The TMS group’s hydrophobicity may reduce melting points compared to polar substituents (e.g., 2k with Cl has a higher melting point of 133–134°C). Regioisomers (e.g., 6l vs. 7l in ) demonstrate that substituent position significantly impacts physical states (oil vs. solid) and NMR shifts .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparisons

Key Observations:

- Trimethylsilyl Group Signature: The TMS group in 3b and the target compound generates a distinct 13C NMR signal at δ −1.0 ppm, absent in non-silylated analogs .

- Electronic Effects on NMR : Electron-withdrawing groups (e.g., COOMe at position 2) deshield adjacent protons, shifting pyrrole-H signals upfield (δ ~6.7–7.5) compared to alkyl-substituted derivatives (e.g., allyl in 7l at δ 5.92) .

Biological Activity

Methyl 5-phenyl-4-(trimethylsilyl)-1H-pyrrole-2-carboxylate (CAS No. 918827-40-4) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery.

The molecular formula of this compound is , with a molecular weight of approximately 273.39 g/mol. The presence of the trimethylsilyl group enhances its lipophilicity, which can influence its absorption and distribution in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C15H19NOSi |

| Molecular Weight | 273.39 g/mol |

| LogP | 3.12 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trimethylsilyl group is known to enhance membrane permeability, allowing the compound to enter cells more efficiently. Once inside, it may engage in covalent interactions with nucleophilic sites on proteins, potentially altering their functions.

Antimicrobial Activity

Research indicates that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. A study found that similar pyrrole compounds demonstrated potent activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell membranes or interference with essential metabolic pathways.

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammation.

Case Studies and Research Findings

- Antitubercular Activity : A study focusing on pyrrole derivatives revealed that modifications at the pyrrole ring can significantly enhance antitubercular activity. Compounds similar to this compound were shown to have minimum inhibitory concentrations (MIC) below 0.016 μg/mL against M. tuberculosis .

- Enzyme Inhibition : Another research effort highlighted the compound's potential as an enzyme inhibitor. Structure-activity relationship (SAR) studies indicated that certain substitutions on the pyrrole ring could lead to enhanced inhibition of target enzymes involved in disease processes .

- Cytotoxicity Assessment : Cytotoxicity assays conducted on various cell lines indicated that while some derivatives exhibited potent biological activity, they also showed varying degrees of cytotoxicity, necessitating further optimization for therapeutic use .

Summary Table of Biological Activities

Q & A

Q. Table 1: Synthetic Optimization for Trimethylsilyl Stability

| Condition | Outcome (Yield%) | Desilylation Observed? |

|---|---|---|

| Anhydrous DMF, 80°C | 78% | No |

| Aqueous EtOH, RT | 32% | Yes (50%) |

| THF/H₂O (9:1), 60°C | 45% | Minimal (<5%) |

Q. Table 2: Computational vs. Experimental Bond Lengths (Å)

| Bond Type | DFT (B3LYP) | X-ray Data | Deviation |

|---|---|---|---|

| C(2)–O(ester) | 1.21 | 1.19 | 0.02 |

| Si–C(4) | 1.87 | 1.85 | 0.02 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.